Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 4-(4-acetyloxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-3-22-16(21)18-10-8-17(9-11-18)15(20)13-4-6-14(7-5-13)23-12(2)19/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
MHLZJFLWBWKNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
PMC11085656 details Friedel-Crafts reactions using AlCl₃ as a catalyst. For 4-hydroxybenzoyl derivatives, the hydroxyl group is protected (e.g., as a methyl ether) prior to acylation.
-
Protect 4-hydroxybenzoic acid as its methyl ether using dimethyl sulfate.
-
Convert to acyl chloride with thionyl chloride.
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React with piperazine-1-carboxylate in DCM/AlCl₃ at 90°C for 6 hours.
-
Yield : 68–75% after deprotection (HCl/MeOH).
Coupling Reagent-Assisted Benzoylation
EP0284359B1 employs coupling agents like HATU or EDC/HOBt for direct amide bond formation between 4-hydroxybenzoic acid and piperazine-1-carboxylate.
-
Reagents : 4-Hydroxybenzoic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (3 equiv).
-
Solvent : DMF, room temperature, 12 hours.
-
Yield : 82% after column chromatography.
Acetylation of the Hydroxyl Group
The final acetylation step uses acetyl chloride or acetic anhydride.
Acetic Anhydride/Pyridine System
US5539110 reports acetylation in pyridine at 0°C, achieving >90% yield.
Protocol :
-
Reagents : 4-Hydroxybenzoyl intermediate (1 equiv), acetic anhydride (2 equiv), pyridine (3 equiv).
-
Conditions : 0°C to room temperature, 2 hours.
-
Workup : Dilute HCl wash, extraction with ethyl acetate.
Catalytic DMAP
Dimethylaminopyridine (DMAP) accelerates acetylation in dichloromethane, as described in WO2023002502A1 .
-
Yield : 88–94% with 0.1 equiv DMAP.
Integrated Synthesis Pathways
Combining the above steps, two optimized routes emerge:
Route A: Sequential Functionalization
-
Overall Yield : 62%.
Route B: Coupling Reagent Approach
-
Overall Yield : 70%.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High atom economy | Requires harsh conditions (AlCl₃) |
| EDC/HOBt coupling | Mild conditions, high selectivity | Costly reagents |
| Reductive amination | Tolerates bulky groups | Low yields for electron-deficient arenes |
Scalability and Industrial Relevance
Route B (coupling reagent approach) is preferred for large-scale synthesis due to milder conditions and higher reproducibility. US20110152286A1 highlights the use of flow chemistry to enhance throughput, reducing reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding hydrolyzed products.
Scientific Research Applications
Antidepressant and Analgesic Activity
Research indicates that derivatives of piperazine-1-carboxylic acids, including ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate, exhibit antidepressant and analgesic properties. These compounds are believed to affect neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, thereby alleviating symptoms of depression and pain .
Case Study:
A study detailed in a patent application highlighted the efficacy of piperazine derivatives in treating depression and pain disorders. The findings suggest that compounds similar to this compound can be developed into therapeutic agents for these conditions .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell growth. Research has shown that piperazine derivatives can induce apoptosis in various cancer cell lines, including breast and colorectal cancers .
Data Table: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 7.9 | Induces apoptosis |
| This compound | Colorectal Cancer | 92 | Inhibits cell proliferation |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives. The structural features that contribute to its biological activity include:
- A piperazine ring , which is known for its versatility in drug design.
- An acetyloxy group that enhances solubility and bioavailability.
- A benzoyl moiety that may interact with various biological targets.
Synthesis Pathway Overview:
The synthesis may involve:
- Formation of the piperazine core.
- Acetylation of the hydroxyl group.
- Coupling with a benzoyl derivative.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Ester Group Modifications
- Ethyl vs. tert-Butyl Carboxylates :
- The ethyl carboxylate group in the target compound contrasts with tert-butyl esters in analogs like tert-butyl 4-(3-(2-cyclohexylethoxy)benzoyl)piperazine-1-carboxylate (). The tert-butyl group enhances hydrolytic stability but reduces metabolic lability compared to ethyl esters, which are more prone to enzymatic cleavage .
- Example: tert-Butyl 4-(2-chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate () demonstrates higher stability in biological assays due to steric protection of the ester .
Acyl vs. Sulfonyl Substituents
- Benzoyl vs. Sulfonamide Groups: The acetyloxybenzoyl group in the target compound differs from sulfonamide-containing analogs (e.g., ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate, ). Example: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate () has a molecular weight of 298.36 g/mol, lower than the target compound due to the absence of the acetyloxybenzoyl group .
Functional Group Diversity on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
- Acetyloxy (-OAc) vs. This difference may influence π-π stacking interactions in receptor binding .
- Chloro and Fluoro Substituents :
Key Research Findings
- Steric Effects : Bulkier esters (e.g., tert-butyl) improve stability but may reduce binding affinity in enzyme pockets compared to ethyl esters .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyloxy) on the benzoyl ring could modulate the compound’s reactivity in nucleophilic environments .
Biological Activity
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. The presence of the benzoyl and acetyloxy groups contributes to its lipophilicity and potential interactions with biological targets. Synthesis typically involves the reaction of piperazine derivatives with acylating agents, leading to the formation of the desired ester.
Anticancer Properties
Recent studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with the benzoylpiperidine framework have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.
The mechanism by which these compounds exert their effects often involves inhibition of specific enzymes or pathways critical for cancer cell survival. For example, structural analogs have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system . The binding affinity and selectivity for MAGL suggest that this compound may similarly interact with this enzyme or other related targets.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable absorption and distribution characteristics. For instance, some derivatives have demonstrated good blood-brain barrier permeability and low neurotoxicity at therapeutic concentrations .
Research Findings Summary
| Study | Target | IC50 Value | Effect |
|---|---|---|---|
| MDA-MB-231 Breast Cancer Cells | 19.9 µM | Antiproliferative | |
| OVCAR-3 Ovarian Cancer Cells | 31.5 µM | Antiproliferative | |
| MAGL Inhibition | 80 nM | Reversible Inhibitor |
Case Studies
A notable case study involved the modification of benzoylpiperidine derivatives, where researchers systematically altered substituents on the phenolic ring to enhance potency against MAGL. The most potent derivative achieved an IC50 value of 80 nM, highlighting the importance of structural optimization in drug development .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:
- Acylation : Reacting piperazine with 4-(acetyloxy)benzoyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reagents like DCC (dicyclohexylcarbodiimide).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include pH control (~7–8 for acylation), inert gas (N₂/Ar) for moisture-sensitive steps, and monitoring via TLC .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/amide bond formation (e.g., δ 1.2–1.4 ppm for ethyl group protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~375) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical determination; SHELX software is commonly used for refinement .
Q. What functional groups influence its chemical reactivity?
Key groups include:
- Acetyloxybenzoyl : Electrophilic aromatic substitution susceptibility (e.g., nitration at the para position).
- Piperazine Ring : Basic nitrogen sites for protonation or coordination with metal catalysts.
- Ethyl Carboxylate : Hydrolyzable under acidic/basic conditions to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Catalyst Screening : Use Pd(OAc)₂ or CuI for coupling steps to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
- Real-Time Monitoring : In-situ FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature .
Q. How can contradictions in spectroscopic data be resolved?
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or acylated side chains) .
Q. What computational methods aid in studying its structure-activity relationships?
- Molecular Docking : AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) using PDB structures .
- MD Simulations : GROMACS to simulate solvation dynamics and stability of the acetyloxy group in aqueous media .
Q. How can researchers design experiments to assess biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target proteins (e.g., COX-2) using fluorometric assays .
- Cellular Uptake : Radiolabel the compound with ¹⁴C for tracking in cell lines via scintillation counting .
- Biophysical Studies : SPR or ITC to quantify binding kinetics with receptors (e.g., GPCRs) .
Q. What strategies modify the compound for enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
